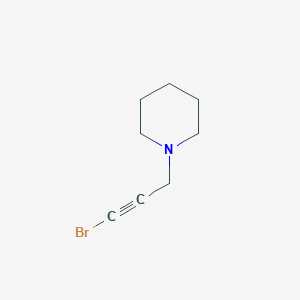

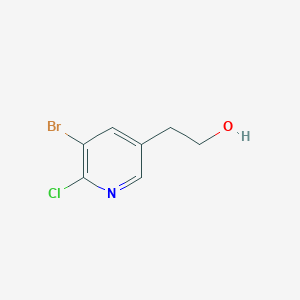

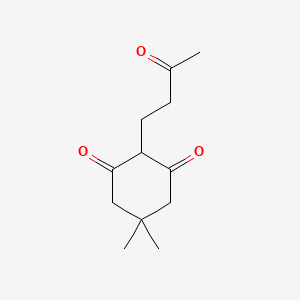

苯甲酰胺, 4-氨基-2-(苯甲氧基)-5-氯-N-(2-吗啉乙基)-

描述

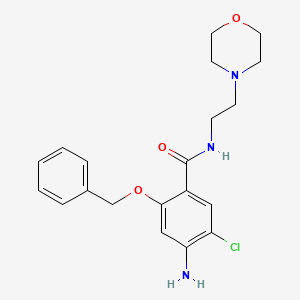

The compound "Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-" is a benzamide derivative that has been studied for its potential as a gastrokinetic agent. This class of compounds has been identified for their selective and potent effects on gastrointestinal motility, which is crucial for conditions where gastric emptying is delayed .

Synthesis Analysis

The synthesis of these benzamide derivatives involves the preparation of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, with variations in the C-2 substituent, including alkoxy and various substituted alkoxy groups . Another related compound, TKS159, has been synthesized and characterized, showing the versatility of the synthetic approaches for these benzamide derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For instance, TKS159 has been studied using X-ray powder diffractometry, which revealed two polymorphs with distinct diffraction patterns. Thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy have also been employed to characterize the different crystalline forms and their stability .

Chemical Reactions Analysis

The chemical reactivity of these benzamide derivatives has been explored in the context of their gastrokinetic activity. For example, the introduction of different substituents at the C-2 position has been shown to affect their activity, with some derivatives showing potent activity comparable to standard agents like metoclopramide . Additionally, the radiolabelling of related compounds with iodine isotopes has been optimized, indicating potential applications in imaging or therapeutic contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzamide derivatives are closely linked to their molecular structure and have been studied through various analytical methods. The polymorphs of TKS159 exhibit different thermal behaviors, with form beta showing a phase transition before melting, while form alpha is thermodynamically more stable and melts without a phase transition . The IR spectroscopic analyses have provided insights into the vibrational frequencies of functional groups, which are crucial for understanding the compound's interactions and stability .

科学研究应用

胃动力药活性

包括 4-氨基-2-(苯甲氧基)-5-氯-N-(2-吗啉乙基)-在内的苯甲酰胺衍生物因其胃动力药特性而受到研究。研究表明,这些化合物可以作为有效且选择性的胃动力药,其中一些表现出的活性可与美托氯普胺等标准疗法相媲美。例如,N-[(4-苄基-2-吗啉基)甲基]-4-氯-2-[(4-氯苯甲酰)氨基]苯甲酰胺在此类别中显示出显着的效力 (Kato et al., 1995).

抗抑郁药合成

该化合物还用于抗抑郁药的合成。例如,4-氯-N-(3-吗啉丙基)苯甲酰胺 (befol) 是一种通过涉及类似苯甲酰胺化合物的相互作用合成的抗抑郁药。这条合成途径已被探索作为对更具毒性和效率较低的方法的替代方案 (Donskaya et al., 2004).

放射性标记和成像

苯甲酰胺衍生物(如 4-碘-N-(2-吗啉乙基)苯甲酰胺)的放射性标记已被探索用于成像中的潜在应用。该过程涉及使用 Na 123 I 和 Na 125 I 等同位素,已针对高放射化学转化率和稳定性进行了优化,表明在诊断成像中具有潜在用途 (Tsopelas, 1999).

抗肿瘤活性

苯甲酰胺衍生物的合成和抗肿瘤活性的研究也一直是研究的重点。3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉-1H-吲唑-1-甲酰胺等化合物对癌细胞增殖具有抑制作用,表明在癌症治疗中具有潜在应用 (Ji et al., 2018).

抗结核特性

苯甲酰胺衍生物的抗结核特性也进行了研究。一些合成的化合物对结核分枝杆菌表现出有希望的活性,具有非细胞毒性,表明其作为抗结核药物的潜力 (Nimbalkar et al., 2018).

安全和危害

属性

IUPAC Name |

4-amino-5-chloro-N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c21-17-12-16(20(25)23-6-7-24-8-10-26-11-9-24)19(13-18(17)22)27-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14,22H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYILAFYHQWADTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177787 | |

| Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23205-23-4 | |

| Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)